3-Bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-Bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of a bromine atom at the third position, an ethyl group at the first position, and a methyl group at the fifth position on the pyrazole ring, along with a carboxylic acid functional group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-ethyl-3-methyl-1H-pyrazole.
Bromination: The bromination of 1-ethyl-3-methyl-1H-pyrazole is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the third position.
Carboxylation: The resulting 3-bromo-1-ethyl-5-methyl-1H-pyrazole is then subjected to carboxylation using carbon dioxide in the presence of a base, such as sodium hydroxide, to introduce the carboxylic acid group at the fourth position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like sodium carbonate.
Major Products Formed
Substitution Reactions: Substituted pyrazoles with various functional groups.
Oxidation and Reduction: Alcohols or carboxylate salts.
Coupling Reactions: Complex heterocyclic compounds.
Scientific Research Applications
3-Bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and carboxylic acid group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methyl-5-ethyl-1H-pyrazole-4-carboxylic acid: Similar structure but with different substituent positions.
3-Chloro-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid: Chlorine atom instead of bromine.
3-Bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide: Carboxamide group instead of carboxylic acid.
Uniqueness
3-Bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. The presence of the bromine atom at the third position and the carboxylic acid group at the fourth position provides distinct chemical properties compared to its analogs.
Properties
IUPAC Name |
3-bromo-1-ethyl-5-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-10-4(2)5(7(11)12)6(8)9-10/h3H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFIWRMDSSHGLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)Br)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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